LogP & H-Bond Donor: 8-OH vs. Non-Hydroxylated Analog
Introduction of the 8‑hydroxy group reduces the predicted octanol‑water partition coefficient (LogP) from 1.98 (non‑hydroxylated analog) to 1.68 (target compound) and simultaneously creates one hydrogen‑bond donor, thereby expanding the compound’s capacity for directed intermolecular interactions and improving aqueous solubility relative to the parent scaffold .
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | LogP = 1.683; H_Donors = 1 (phenolic OH) |
| Comparator Or Baseline | 2-Isopropylphthalazin-1(2H)-one (CAS 63536-32-3): LogP = 1.977; H_Donors = 0 |
| Quantified Difference | ΔLogP = –0.29; ΔH_Donors = +1 |
| Conditions | Predicted values from commercial vendor datasheets (Leyan); model likely based on XLogP3 or equivalent algorithm. |
Why This Matters
A compound with lower LogP and a hydrogen‑bond donor exhibits improved solubility and more versatile intermolecular binding, which is critical when selecting intermediates for medicinal chemistry optimization or when aqueous compatibility is required for biochemical assays.
